sulfo-SPDB

Description

BenchChem offers high-quality sulfo-SPDB suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sulfo-SPDB including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

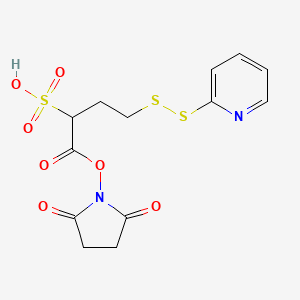

IUPAC Name |

1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCFUVCWLZEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Sulfo-SPDB

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) is a heterobifunctional, cleavable crosslinker integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). Its precisely engineered chemical architecture facilitates the stable linkage of a therapeutic payload to a monoclonal antibody in systemic circulation, while enabling selective release of the active drug within the target cell's reductive environment. This guide provides a comprehensive technical overview of the mechanism of action of sulfo-SPDB, detailing its chemical properties, conjugation methodologies, and the intracellular processes governing payload liberation.

Core Mechanism of Action: A Two-Step Conjugation and Cleavage Process

The functionality of sulfo-SPDB is rooted in its bifunctional nature, possessing two distinct reactive groups that enable a sequential conjugation process. This is followed by a targeted cleavage mechanism.

Step 1: Antibody Conjugation via N-hydroxysuccinimide (NHS) Ester. The sulfo-SPDB molecule contains a sulfonated N-hydroxysuccinimide (NHS) ester. This functional group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues present on the surface of monoclonal antibodies, to form a stable amide bond. The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the crosslinker, facilitating conjugation reactions in aqueous buffers commonly used for proteins.

Step 2: Payload Attachment via Pyridyldithio Group. The opposite end of the sulfo-SPDB linker features a pyridyldithio group. This group reacts with a free sulfhydryl (thiol) group on a cytotoxic drug or other payload molecule. This reaction, a thiol-disulfide exchange, results in the formation of a disulfide bond between the linker and the payload, with the release of a pyridine-2-thione molecule.

Intracellular Cleavage: The Reductive Trigger. The disulfide bond linking the payload to the antibody via the sulfo-SPDB linker is engineered to be stable in the oxidizing environment of the bloodstream. However, upon internalization of the ADC into a target cell, it is exposed to a significantly more reducing environment. The high intracellular concentration of reducing agents, most notably glutathione (B108866) (GSH), rapidly cleaves the disulfide bond. This releases the therapeutic payload in its active form, allowing it to exert its cytotoxic effect on the target cell.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the mechanism of action of sulfo-SPDB.

Caption: Experimental workflow for the synthesis of a sulfo-SPDB-linked Antibody-Drug Conjugate.

An In-Depth Technical Guide to Sulfo-SPDB: Structure, Properties, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate (sulfo-SPDB), a chemically cleavable linker pivotal in the development of antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its mechanism of action in targeted drug delivery. Furthermore, it offers detailed experimental protocols for its conjugation to monoclonal antibodies and visualizes the key biological pathways involved.

Core Concepts: Chemical Structure and Properties

Sulfo-SPDB is a heterobifunctional crosslinker designed for the covalent attachment of cytotoxic payloads to antibodies. Its structure incorporates three key features: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody, a disulfide bond that is cleavable in the reducing environment of the cell, and a sulfonate group that imparts increased water solubility to the linker and the resulting ADC. This enhanced solubility can improve conjugation efficiency and the overall biophysical properties of the final conjugate.

Chemical Structure

The chemical structure of sulfo-SPDB is presented below:

-

Systematic Name: N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate

-

Common Acronym: sulfo-SPDB

The NHS ester group reacts with amine-containing residues on the antibody, primarily the ε-amino group of lysine, to form a stable amide bond. The pyridyldithio group is reactive towards sulfhydryl (thiol) groups, enabling the attachment of a thiol-containing cytotoxic drug.

Physicochemical Properties

The key physicochemical properties of sulfo-SPDB are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C13H14N2O7S3 | [1][2] |

| Molecular Weight | 406.45 g/mol | [1][2] |

| Appearance | Solid-Liquid Mixture, Light yellow to brown | [1] |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [1] |

| Storage Conditions | -80°C, protect from light, stored under nitrogen | [1] |

Mechanism of Action in Antibody-Drug Conjugates

Sulfo-SPDB plays a crucial role as a cleavable linker in the mechanism of action of an ADC. The overall process, from systemic circulation to target cell killing, is a multi-step cascade.

First, the ADC, carrying a cytotoxic payload via the sulfo-SPDB linker, circulates in the bloodstream. The linker is designed to be stable in circulation to prevent premature release of the drug, which would lead to systemic toxicity.[3] Upon reaching the target tissue, the antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

Following binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. The ADC is then trafficked to intracellular compartments, such as lysosomes. Inside the cell, the higher concentration of reducing agents, like glutathione, cleaves the disulfide bond within the sulfo-SPDB linker. This cleavage releases the cytotoxic payload in its active form.

Once released, the cytotoxic drug can exert its cell-killing effects. A common payload conjugated via sulfo-SPDB is DM4, a potent maytansinoid derivative that acts as a tubulin polymerization inhibitor.[3][4] By binding to tubulin, DM4 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3]

References

- 1. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]

The Strategic Advantage of Water-Soluble Crosslinkers: A Technical Guide to Sulfo-SPDB

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 15, 2025 – In the intricate landscape of bioconjugation and targeted drug delivery, the choice of a crosslinker is a critical determinant of success. For researchers, scientists, and drug development professionals, understanding the nuanced advantages of different linker technologies is paramount. This technical guide delves into the core benefits of utilizing a water-soluble, cleavable crosslinker, sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butyrate), a cornerstone in the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs).

Executive Summary

Sulfo-SPDB has emerged as a preferred crosslinking agent in biopharmaceutical development due to a unique combination of properties that address key challenges in the field. Its inherent water solubility, courtesy of a sulfonate group, streamlines the conjugation process and mitigates issues associated with aggregation of hydrophobic molecules.[1] The strategically incorporated disulfide bond offers a selective cleavage mechanism within the reductive environment of target cells, ensuring controlled release of therapeutic payloads. Furthermore, ADCs formulated with sulfo-SPDB linkers have demonstrated commendable stability in systemic circulation, a critical factor for minimizing off-target toxicity and maximizing therapeutic efficacy. This guide will provide a comprehensive overview of these advantages, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and application.

Core Advantages of Sulfo-SPDB

The strategic design of sulfo-SPDB confers several key advantages in the development of bioconjugates, particularly ADCs.

Enhanced Water Solubility and Formulation Efficiency

The addition of a sulfonate (SO₃⁻) group to the succinimidyl ester ring renders sulfo-SPDB water-soluble. This intrinsic property is a significant benefit over its non-sulfonated counterpart, SPDB. Increased water solubility facilitates the conjugation reaction in aqueous buffers, often eliminating the need for organic co-solvents that can denature or precipitate sensitive protein molecules like antibodies. This leads to improved reaction efficiency and addresses common challenges in the formulation and development of ADCs, which often involve hydrophobic payloads.[1]

Cleavable Disulfide Bond for Controlled Payload Release

At the heart of sulfo-SPDB's functionality is a disulfide bond (-S-S-). This bond is relatively stable under the physiological conditions of the bloodstream, preventing premature release of the conjugated drug.[2][] However, upon internalization into a target cell, such as a tumor cell, the disulfide bond is susceptible to cleavage by intracellular reducing agents, most notably glutathione (B108866) (GSH).[2][4][5] The concentration of glutathione is significantly higher inside cells compared to the extracellular environment, providing a targeted release mechanism.[4] This ensures that the potent cytotoxic payload is liberated predominantly at the site of action, thereby enhancing the therapeutic window and reducing systemic toxicity.[]

High Stability in Circulation

The stability of the linker in systemic circulation is a critical quality attribute for any ADC. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[6] Disulfide linkers like sulfo-SPDB are designed to exhibit substantial stability in the bloodstream, minimizing the premature release of the cytotoxic payload.[2][6] This stability is a key factor in ensuring that the ADC reaches its intended target intact, maximizing the delivery of the therapeutic agent to the tumor cells.

Quantitative Data and Performance Metrics

The performance of an ADC is intricately linked to the properties of its linker. The following tables summarize key quantitative data related to the use of sulfo-SPDB and similar disulfide linkers.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Cleavage Mechanism | Representative Half-life in Human Plasma | Reference |

| Disulfide (e.g., sulfo-SPDB) | Reduction (Glutathione) | Generally > 100 hours | General observation from multiple sources |

| Hydrazone | pH-sensitive (acidic) | Variable (can be unstable at pH 7.4) | [1] |

| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable | [1] |

| β-glucuronide | β-glucuronidase | Highly stable | [6] |

Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site.

Table 2: Key Parameters for Sulfo-SPDB in ADC Development

| Parameter | Typical Value/Range | Significance |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4 | Affects efficacy and pharmacokinetics.[7] |

| Payload Release Trigger | Glutathione (GSH) | High intracellular concentration ensures targeted release.[4][5] |

| Conjugation Efficiency | High | Water solubility enhances reaction kinetics. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of sulfo-SPDB in research and development.

General Antibody-Drug Conjugation Protocol using Sulfo-SPDB

This protocol outlines a general procedure for conjugating a thiol-containing drug to the lysine (B10760008) residues of a monoclonal antibody using the heterobifunctional crosslinker sulfo-SPDB.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

-

Sulfo-SPDB crosslinker.

-

Thiol-containing drug payload.

-

Reaction buffer: e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5.

-

Quenching solution: e.g., 1 M Tris-HCl, pH 8.0.

-

Purification system: e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

-

-

Activation of Antibody with Sulfo-SPDB:

-

Dissolve sulfo-SPDB in the reaction buffer immediately before use.

-

Add a 5- to 10-fold molar excess of sulfo-SPDB to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of Activated Antibody:

-

Remove excess sulfo-SPDB by SEC using a desalting column equilibrated with the reaction buffer.

-

-

Conjugation of Drug to Activated Antibody:

-

Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).

-

Add a 1.5- to 3-fold molar excess of the drug to the activated antibody solution.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching of Reaction:

-

Add a quenching reagent like N-acetylcysteine to cap any unreacted pyridyldithio groups.

-

-

Purification of the ADC:

-

Purify the resulting ADC from unconjugated drug and other reaction components using SEC or HIC.

-

-

Characterization of the ADC:

-

Determine the drug-to-antibody ratio (DAR) and characterize the product using HIC-HPLC and mass spectrometry.

-

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

Materials:

-

ADC sample.

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol.

-

HIC HPLC Column (e.g., TSKgel Butyl-NPR).

-

HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

HPLC System Setup:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Set the flow rate to 0.5 mL/min.

-

Set the UV detection wavelength to 280 nm.

-

-

Chromatographic Separation:

-

Inject 20 µL of the prepared ADC sample.

-

Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Wash the column with 100% Mobile Phase B for 5 minutes.

-

Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.

-

-

Data Analysis:

-

Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

-

Calculate the percentage of each species relative to the total peak area.

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

-

Visualizing the Process: Diagrams and Workflows

Visual aids are instrumental in understanding the complex processes involved in ADC development.

Caption: Workflow of ADC creation and action using sulfo-SPDB.

Caption: Workflow for DAR analysis of ADCs using HIC-HPLC.

Conclusion

The water-soluble crosslinker sulfo-SPDB offers a compelling combination of features that are highly advantageous for the development of sophisticated bioconjugates, particularly in the realm of antibody-drug conjugates. Its enhanced solubility, coupled with a stable yet selectively cleavable disulfide bond, provides a robust platform for creating effective and safer targeted therapies. The detailed protocols and characterization methods outlined in this guide provide a framework for researchers to leverage the full potential of sulfo-SPDB in their drug development endeavors. As the field of targeted therapeutics continues to evolve, the rational selection of enabling technologies like sulfo-SPDB will remain a critical factor in the successful translation of novel concepts from the laboratory to the clinic. The approved ADC, mirvetuximab soravtansine (B3322474) (IMGN-853), which utilizes a sulfo-SPDB linker to conjugate the maytansinoid payload DM4, serves as a clinical testament to the effectiveness of this approach in treating solid tumors.[8][9]

References

- 1. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione Mediates Control of Dual Differential Bio‐orthogonal Labelling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 7. lcms.cz [lcms.cz]

- 8. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

An In-depth Technical Guide to Sulfo-SPDB Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of sulfo-SPDB conjugation chemistry, a cornerstone technique in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Herein, we delve into the core chemical mechanisms, present quantitative data for reaction optimization, provide detailed experimental protocols, and visualize the key processes and pathways involved.

Core Principles of Sulfo-SPDB Conjugation

Sulfo-SPDB [N-Succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate] is a heterobifunctional crosslinker designed for the covalent attachment of molecules, typically a cytotoxic drug, to proteins, most notably antibodies. Its structure incorporates two key reactive moieties that enable a two-step conjugation process: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.

The addition of a sulfonate group (-SO₃⁻) to the linker backbone significantly increases its water solubility, which is highly advantageous for bioconjugation reactions performed in aqueous buffers, helping to prevent aggregation of the antibody.[]

Chemical Mechanism of Conjugation

The conjugation process proceeds via two main reactions:

-

Amide Bond Formation: The NHS ester of sulfo-SPDB reacts with primary amine groups on the antibody, primarily the ε-amine of lysine (B10760008) residues, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-8.5).[2][3]

-

Disulfide Bond Formation: The pyridyldithiol group reacts with a free sulfhydryl (thiol) group on the payload molecule (e.g., the cytotoxic drug DM4) to form a disulfide bond, releasing pyridine-2-thione as a byproduct. This reaction creates the cleavable linkage that is crucial for the drug release mechanism of the resulting ADC.

References

A Comprehensive Technical Guide to Sulfo-SPDB for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a foundational understanding of sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate), a key reagent in the field of bioconjugation. Tailored for beginners, this document outlines the core principles, experimental considerations, and practical applications of sulfo-SPDB, particularly in the construction of antibody-drug conjugates (ADCs).

Introduction to Sulfo-SPDB

Sulfo-SPDB is a water-soluble, heterobifunctional crosslinker used to connect molecules, most commonly in the biopharmaceutical field to link antibodies to cytotoxic drug payloads.[1] Its structure features an N-hydroxysuccinimide (NHS) ester and a pyridyldithio group, enabling a two-step conjugation process. The inclusion of a sulfonate group enhances its water solubility, facilitating reactions in aqueous buffers.[2]

The key feature of sulfo-SPDB is its cleavable disulfide bond.[] This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, where the concentration of glutathione (B108866) is significantly higher.[4][5] This targeted release mechanism is crucial for the efficacy of ADCs, as it minimizes off-target toxicity by ensuring the cytotoxic payload is released primarily within the target cancer cells.[]

Chemical Properties

A summary of the key chemical properties of sulfo-SPDB is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C13H14N2O7S3 | [7] |

| Molecular Weight | 406.45 g/mol | [7] |

| CAS Number | 1193111-39-5 | [7] |

| Appearance | Off-white to yellow solid powder | N/A |

| Solubility | Water-soluble | [8] |

| Storage Conditions | -20°C, protected from light and moisture | [9] |

Mechanism of Action in Bioconjugation

The bioconjugation process using sulfo-SPDB involves two primary reactions:

-

Amine Reaction: The NHS ester end of sulfo-SPDB reacts with primary amine groups (-NH2) on the protein, typically the ε-amine of lysine (B10760008) residues.[10] This reaction forms a stable amide bond and occurs efficiently at a slightly alkaline pH (typically 7.2-8.5).[11]

-

Thiol-Disulfide Exchange: The pyridyldithio group at the other end of the linker can then react with a thiol (-SH) group on a payload molecule. This reaction, known as a thiol-disulfide exchange, forms a new disulfide bond, linking the payload to the protein via the sulfo-SPDB linker.

The following diagram illustrates the chemical reaction of sulfo-SPDB with a protein.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fourth World Antibody-Drug Conjugate Summit: February 29–March 1, 2012, Frankfurt, Germany - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

Beyond the Warhead: A Technical Guide to the Versatile Applications of Sulfo-SPDB in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide explores the utility of Sulfosuccinimidyl 4-(p-maleimidophenyl)butyrate (sulfo-SPDB), a water-soluble, heterobifunctional crosslinker, in a range of applications beyond its well-established role in the synthesis of antibody-drug conjugates (ADCs). While its cleavable disulfide bond is a key feature in ADC design, the amine-reactive N-hydroxysuccinimide (NHS) ester and sulfhydryl-reactive pyridyldithiol group make it a versatile tool for a variety of bioconjugation techniques. This document provides an in-depth look at its core applications in protein modification, interaction studies, and immobilization, complete with detailed experimental protocols and quantitative data.

Core Principles of Sulfo-SPDB Chemistry

Sulfo-SPDB is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. This allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.[1] The key reactive moieties of sulfo-SPDB are:

-

Sulfosuccinimidyl (Sulfo-NHS) Ester: This group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. The reaction is most efficient at a pH range of 7.0-9.0.

-

Pyridyldithiol Group: This group reacts with sulfhydryl (thiol) groups, such as the side chain of cysteine residues, to form a disulfide bond. This reaction is most efficient at a pH range of 6.5-7.5.

The presence of a sulfonate group on the NHS ring renders the molecule water-soluble, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents. The disulfide bond formed is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), a feature that can be exploited for the controlled release of conjugated molecules.

Applications in Protein-Protein Interaction Studies

Sulfo-SPDB can be employed to capture and identify protein-protein interactions (PPIs), both stable and transient.[2] By covalently linking interacting proteins, the complex can be stabilized for subsequent analysis by techniques such as SDS-PAGE, immunoprecipitation, and mass spectrometry.[3]

General Workflow for Crosslinking-Mass Spectrometry (XL-MS)

The general workflow for using sulfo-SPDB in XL-MS involves covalently linking interacting proteins, digesting the crosslinked complex into peptides, and then using mass spectrometry to identify the crosslinked peptides. This provides information on the identity of the interacting proteins and the specific residues at the interaction interface.

References

role of the sulfo group in SPDB linker functionality

An In-depth Technical Guide to the Role of the Sulfo Group in SPDB Linker Functionality

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the payload is a critical determinant of the final conjugate's success.[1][] The choice of linker impacts stability, solubility, pharmacokinetics (PK), and the mechanism of drug release.[][3] Among the various linker technologies, the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate) linker, a cleavable linker featuring a disulfide bond, is widely utilized for its sensitivity to the reductive intracellular environment.[][4] This guide focuses on the sulfonated derivative, Sulfo-SPDB, to provide a detailed examination of the pivotal role the sulfo group (sulfonate, -SO₃⁻) plays in modulating the linker's functionality and enhancing the overall performance of the resulting bioconjugate.

Core Chemistry: SPDB vs. Sulfo-SPDB

The fundamental structure of the SPDB linker consists of two reactive ends: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like lysine (B10760008) residues on an antibody) and a pyridyldithio group for reaction with sulfhydryl groups (thiols).[] The Sulfo-SPDB variant incorporates a sulfonate group into this backbone. This seemingly minor addition has profound implications for the linker's physicochemical properties.

The primary and most impactful role of the sulfo group is the dramatic increase in the hydrophilicity of the linker.[3][5] This is crucial because many potent cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance of the ADC in vivo.[3][6] By introducing a charged, highly polar sulfonate moiety, the Sulfo-SPDB linker helps mitigate these issues.[3][7]

Logical Relationship: SPDB vs. Sulfo-SPDB

Caption: Key functional differences between standard SPDB and Sulfo-SPDB linkers.

Quantitative Impact on Physicochemical and Reaction Parameters

The introduction of the sulfo group directly influences solubility, reaction kinetics, and stability. While direct comparative data for SPDB vs. Sulfo-SPDB is sparse, data from analogous NHS/Sulfo-NHS esters and general principles of ADC development provide a clear picture.

Data Presentation

Table 1: Solubility and Formulation

| Parameter | SPDB (Standard) | Sulfo-SPDB | Significance for Functionality |

| Aqueous Solubility | Low; requires organic co-solvents (DMSO, DMF) for stock solutions.[8] | High; readily soluble in aqueous buffers.[8][9] | Enables fully aqueous reaction conditions, avoiding protein denaturation by organic solvents. Improves solubility of the final ADC.[5][] |

| Solubility in DMSO | High | ≥ 125 mg/mL (307.54 mM).[11][12] | Both are soluble in organic solvents, but Sulfo-SPDB's aqueous solubility is the key advantage. |

Table 2: Reaction and Stability Parameters of the NHS Ester Moiety

| Parameter | Condition | Value / Observation | Significance for Protocol Design |

| Optimal Reaction pH | Amine Conjugation | pH 7.2 - 8.5.[] | Balances amine reactivity with ester hydrolysis. Reaction is faster at higher pH but so is hydrolysis.[8] |

| Hydrolysis Half-life | pH 7.0, 0-4°C | ~4 - 5 hours.[8][9][14] | Linker should be used promptly after dissolution. Reactions at 4°C or on ice can prolong stability. |

| pH 8.6, 4°C | ~10 minutes.[8][9][14] | Highlights the rapid loss of reactivity at higher pH, requiring careful buffer control. | |

| Competing Reactions | Hydrolysis | Hydrolysis of the NHS ester is the primary competing reaction in aqueous solution.[8][] | Reactions should be performed with sufficiently concentrated protein to favor aminolysis over hydrolysis.[8] |

Experimental Protocols and Workflow

The use of Sulfo-SPDB simplifies the conjugation process by eliminating the need for organic co-solvents that can be detrimental to antibody structure and function.

Experimental Workflow: Two-Step ADC Conjugation

Caption: A typical two-step workflow for conjugating a thiolated drug to an antibody.

Detailed Methodology: General Protocol for Sulfo-SPDB Conjugation

This protocol provides a representative method for conjugating a thiol-containing payload to an antibody. Note: Buffer conditions, concentrations, and molar ratios must be optimized for each specific antibody and payload.

Materials:

-

Antibody (e.g., IgG) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.5).

-

Sulfo-SPDB crosslinker.

-

Thiolated payload (Drug-SH).

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.[15]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Desalting columns for buffer exchange and purification.

Procedure:

Step 1: Antibody Modification with Sulfo-SPDB

-

Preparation: Prepare a 1-5 mg/mL solution of the antibody in Reaction Buffer.

-

Linker Dissolution: Immediately before use, dissolve Sulfo-SPDB in Reaction Buffer to a concentration of ~5-10 mg/mL.[15]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved Sulfo-SPDB to the antibody solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Purification: Remove excess, unreacted Sulfo-SPDB and the NHS byproduct using a desalting column equilibrated with Reaction Buffer. The resulting product is the activated antibody (Ab-SPDB).

Step 2: Conjugation of Thiolated Payload

-

Payload Preparation: Dissolve the thiolated payload in a suitable solvent (e.g., DMSO, then dilute in Reaction Buffer) at a known concentration.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiolated payload to the purified, activated antibody.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature under gentle agitation. The reaction progress can be monitored by measuring the release of the pyridine-2-thione byproduct via absorbance at 343 nm.

-

Final Purification: Purify the resulting ADC from excess payload and byproducts using a desalting column or size-exclusion chromatography, exchanging the buffer into a suitable formulation buffer for storage.

Functional Role in ADC Performance

The sulfo group's influence extends beyond reaction chemistry to directly impact the biological performance of the ADC.

Impact on ADC Efficacy and Safety

-

Reduced Aggregation: Hydrophobic payloads increase the propensity of ADCs to aggregate, which can lead to rapid clearance from circulation and potential immunogenicity.[3] The hydrophilic sulfo group counteracts this, improving the ADC's pharmacokinetic profile and stability.[][3]

-

Overcoming Multidrug Resistance (MDR): Some tumor cells express efflux pumps like P-glycoprotein (Pgp) that can expel cytotoxic drugs, leading to resistance. Studies have shown that hydrophilic linkers, such as Sulfo-SPDB, can help overcome this resistance. An ADC using a Sulfo-SPDB linker with the payload DM4 was significantly more potent against an MDR-expressing cell line compared to ADCs with the more hydrophobic SPDB or SMCC linkers.[7]

-

Cell-Surface Targeting: The negative charge of the sulfonate group renders the Sulfo-SPDB linker impermeable to the cell membrane.[8] This is a critical feature for applications where the linker should not enter cells on its own, ensuring that conjugation occurs exclusively on the cell surface or with extracellular proteins.

Mechanism of Action: ADC Internalization and Payload Release

Caption: Intracellular trafficking and payload release mechanism for an ADC with a Sulfo-SPDB linker.

Conclusion

The strategic incorporation of a single sulfo group into the SPDB linker backbone is a prime example of how nuanced chemical design can lead to significant improvements in bioconjugate performance. The sulfo group's primary role is to confer water solubility, a property that cascades into a series of critical advantages for ADC development: it enables protein-friendly aqueous conjugation, reduces the propensity for aggregation, improves pharmacokinetics, and can even help overcome mechanisms of drug resistance. Furthermore, its charge-conferred membrane impermeability makes it an ideal tool for cell-surface applications. For researchers in drug development, understanding and leveraging the function of the sulfo group in linkers like Sulfo-SPDB is essential for creating safer, more stable, and more efficacious targeted therapeutics.

References

- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. njbio.com [njbio.com]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. purepeg.com [purepeg.com]

- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 14. interchim.fr [interchim.fr]

- 15. covachem.com [covachem.com]

Navigating the Covalent Landscape: A Technical Guide to Choosing Between Cleavable and Non-Cleavable Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinking agent is a critical decision in modern biological research and therapeutic development. Whether the goal is to elucidate the architecture of protein complexes, capture transient interactions, or design a potent antibody-drug conjugate (ADC), the choice between a cleavable and a non-cleavable crosslinker fundamentally dictates the experimental outcome and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of these two classes of crosslinkers, offering detailed comparisons, experimental protocols, and visual workflows to inform rational design and application.

Core Concepts: The Bridge Between Molecules

Chemical crosslinkers are reagents that contain two or more reactive groups capable of forming covalent bonds with functional groups on proteins or other biomolecules.[1] These reagents serve as molecular bridges, stabilizing interactions and providing spatial constraints.[2][3] The fundamental distinction lies in the nature of the spacer arm that connects the reactive ends:

-

Cleavable Crosslinkers: These possess a labile bond within their spacer arm that can be broken under specific chemical or enzymatic conditions. This allows for the release of the crosslinked molecules from each other, a critical feature for many applications.

-

Non-Cleavable Crosslinkers: These form stable, permanent covalent bonds that are not readily broken.[4] Their utility lies in creating robust and enduring conjugates.

A Tale of Two Linkers: Cleavable vs. Non-Cleavable

The decision to employ a cleavable or non-cleavable crosslinker is contingent on the specific research question or therapeutic goal. Each class offers a unique set of advantages and disadvantages.

Cleavable Crosslinkers: Designed for Release

Cleavable linkers are engineered to be stable in one environment (e.g., systemic circulation) and to release their cargo in another (e.g., within a target cell).[5][6] This targeted release is achieved through several mechanisms:

-

Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by specific proteases, such as cathepsin B, which are abundant in the lysosomes of tumor cells.[][8]

-

pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[][10][11]

-

Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH).[][13]

dot

Figure 1: Mechanisms of Cleavable Linkers

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[14] When a membrane-permeable payload is released, it can diffuse out of the target cell and kill neighboring antigen-negative cells, which is particularly beneficial for treating heterogeneous tumors.[14][15]

Non-Cleavable Crosslinkers: The Power of Stability

Non-cleavable linkers form a stable bond between the antibody and the payload.[4] The release of the drug is not dependent on a specific trigger but rather on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization.[6] This process releases the payload still attached to the linker and a single amino acid residue.[16]

dot

Figure 2: Mechanism of Non-Cleavable Linkers

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[6][17] Studies have shown that ADCs with non-cleavable linkers often exhibit better performance in vivo compared to their cleavable counterparts.[6] However, they are generally less effective at inducing a bystander effect as the released payload-amino acid complex is typically less membrane-permeable.[17]

Quantitative Comparison of Linker Properties

The choice of linker has a profound impact on the stability, efficacy, and safety of a bioconjugate. The following tables summarize key quantitative parameters for different linker types.

Table 1: Stability of Cleavable Linkers

| Linker Type | Cleavage Stimulus | Half-life in Plasma (pH 7.4) | Cleavage Rate in Target Environment | Key Considerations |

| Hydrazone | Acidic pH | 183 hours (at pH 7)[] | 4.4 hours (at pH 5)[] | Stability can be influenced by the structure of the hydrazine (B178648) and carbonyl precursors.[18] |

| Disulfide | Glutathione (GSH) | Stable in plasma (~5 µM GSH)[] | Rapid cleavage in cytoplasm (1-10 mM GSH)[][13] | Cleavage rate can be modulated by steric hindrance around the disulfide bond.[10] |

| Val-Cit | Cathepsin B | Generally stable, but can be susceptible to cleavage by other plasma enzymes like carboxylesterase 1C and neutrophil elastase.[8][19][20] | Efficiently cleaved by cathepsin B in lysosomes.[20] | The specific peptide sequence can be optimized for better stability and cleavage kinetics.[8] |

Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Plasma Stability | Variable, can be susceptible to premature cleavage.[4][21] | Generally higher plasma stability.[4][21] |

| Release Mechanism | Triggered by specific stimuli (pH, enzymes, reducing agents).[5] | Requires degradation of the antibody backbone.[6] |

| Bystander Effect | Can be significant if the payload is membrane-permeable.[14][15] | Generally limited due to the charged nature of the released complex.[17] |

| Off-Target Toxicity | Higher potential for off-target toxicity due to premature payload release.[17] | Lower potential for off-target toxicity.[6] |

| Therapeutic Window | Can be narrower due to potential instability. | Can be wider due to enhanced stability.[6] |

| Payload Requirement | Payload must be active in its unmodified form. | Payload must be active when attached to an amino acid residue. |

| Examples of Approved ADCs | Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin)[] | Kadcyla® (ado-trastuzumab emtansine) |

Applications in Research and Drug Development

The choice of crosslinker is pivotal across a range of applications, from basic research to clinical therapeutics.

-

Antibody-Drug Conjugates (ADCs): This is the most prominent application where the linker chemistry dictates the therapeutic index of the drug.[][23] Cleavable linkers are often favored for their ability to induce a bystander effect in heterogeneous tumors, while non-cleavable linkers are chosen for their superior stability and safety profile.[17]

-

Structural Biology: Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for elucidating the three-dimensional architecture of proteins and protein complexes.[3][16][24][25] Cleavable crosslinkers are particularly advantageous in XL-MS as they simplify the identification of crosslinked peptides.[26]

-

Protein-Protein Interaction Studies: Crosslinkers can "freeze" transient or weak protein-protein interactions, allowing for their capture, isolation, and identification.[1][27] This is invaluable for mapping interaction networks and understanding cellular signaling pathways.

-

In Vivo Imaging: Non-cleavable linkers are well-suited for attaching imaging agents to targeting moieties like antibodies for in vivo imaging applications, where the stability of the conjugate is paramount for obtaining a clear signal at the target site.

Experimental Protocols

The following are detailed methodologies for key experiments involving crosslinkers.

Protocol for Co-Immunoprecipitation (Co-IP) with In Vivo Crosslinking

This protocol describes the use of a crosslinker to stabilize protein interactions within cells prior to immunoprecipitation.

dot

Figure 3: Co-IP with Crosslinking Workflow

Materials:

-

Cultured cells expressing the protein of interest ("bait").

-

Phosphate-buffered saline (PBS).

-

Crosslinker (e.g., Dithiobis(succinimidyl propionate) - DSP, a membrane-permeable, amine-reactive, and cleavable crosslinker).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Antibody specific to the bait protein.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer with a reducing agent like DTT or β-mercaptoethanol to cleave the DSP crosslinker).

Procedure:

-

Cell Culture and Harvest: Grow cells to ~90% confluency. Wash the cells once with ice-cold PBS.[28]

-

Crosslinking: Add the crosslinking reagent (e.g., 0.8 mg/mL DSP in PBS) to the cells and incubate at 4°C for 30 minutes.[28]

-

Quenching: Stop the crosslinking reaction by adding quenching buffer and incubating for 15 minutes.

-

Cell Lysis: Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.[29][30] Centrifuge to pellet cell debris and collect the supernatant.

-

Immunoprecipitation: Add the bait-specific antibody to the cell lysate and incubate with gentle rotation for 2 hours at 4°C.[28] Add Protein A/G beads and continue the incubation for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.[28]

-

Elution and Crosslinker Cleavage: Resuspend the beads in elution buffer containing a reducing agent. Heat the samples at 95°C for 5-10 minutes to elute the protein complexes and cleave the crosslinker.[30]

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting partners.[28]

Protocol for In Vitro ADC Cleavage Assay (Protease-Cleavable Linker)

This assay evaluates the rate of payload release from an ADC with a protease-sensitive linker in the presence of the target enzyme.[31]

dot

Figure 4: In Vitro ADC Cleavage Assay Workflow

Materials:

-

ADC with a protease-cleavable linker (e.g., Val-Cit).

-

Recombinant protease (e.g., human Cathepsin B).[31]

-

Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).[31]

-

Quench solution (e.g., acetonitrile (B52724) with an internal standard).[31]

-

96-well microplate.

-

Incubator.

-

LC-MS/MS system.

Procedure:

-

Preparation: Prepare stock solutions of the ADC and the protease in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the ADC solution to the assay buffer. Initiate the reaction by adding the protease solution.[31]

-

Incubation: Incubate the plate at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Quenching: Stop the reaction at each time point by adding the quench solution.[31]

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

-

Data Interpretation: Plot the percentage of released payload against time to determine the cleavage rate of the linker.[31]

Protocol for Assessing the Bystander Effect of ADCs

This protocol describes a co-culture assay to determine if the payload released from an ADC can kill neighboring antigen-negative cells.[14][15]

dot

Figure 5: Bystander Effect Assay Workflow

Materials:

-

Antigen-positive (Ag+) cancer cell line.

-

Antigen-negative (Ag-) cancer cell line, stably transfected to express a fluorescent protein (e.g., GFP) for easy identification.[14]

-

ADC with a cleavable linker and a membrane-permeable payload.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1).[14]

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the ADC dilutions to the co-cultured cells.[32]

-

Incubation: Incubate the plate for 72-96 hours.[32]

-

Imaging and Analysis: Acquire images of the cells using a high-content imaging system. Use image analysis software to count the number of viable (fluorescent) Ag- cells in each well.

-

Data Interpretation: Plot the percentage of viable Ag- cells as a function of ADC concentration and calculate the IC50 value, which represents the concentration of ADC required to kill 50% of the bystander Ag- cells.[14]

Conclusion: Making an Informed Choice

The selection of a cleavable or non-cleavable crosslinker is a nuanced decision that requires careful consideration of the intended application. Cleavable linkers offer the significant advantage of controlled payload release and the potential for a bystander effect, making them highly versatile for therapeutic applications.[17] However, this comes with the inherent risk of premature cleavage and potential off-target toxicity.[17] Non-cleavable linkers provide enhanced stability and a potentially better safety profile, but their efficacy is strictly dependent on the internalization and degradation of the entire conjugate.[4][6]

By understanding the fundamental chemistry, advantages, and limitations of each linker type, and by employing rigorous experimental evaluation, researchers and drug developers can make informed decisions to advance their scientific discoveries and develop more effective and safer targeted therapies.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. How Should One Select an Appropriate Crosslinker for Structural Studies in Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 13. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. agilent.com [agilent.com]

- 16. Crosslinking mass spectrometry: A link between structural biology and systems biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

- 21. adcreview.com [adcreview.com]

- 23. mdpi.com [mdpi.com]

- 24. MS-Cleavable Cross-Linkers [sigmaaldrich.com]

- 25. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 28. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

Theoretical Drug-to-Antibody Ratio (DAR) with Sulfo-SPDB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the sulfo-SPDB linker. The guide covers the principles of sulfo-SPDB conjugation, statistical modeling of DAR, and detailed experimental protocols for ADC synthesis and characterization.

Introduction to Sulfo-SPDB and the Drug-to-Antibody Ratio

Antibody-drug conjugates are a class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. An insufficient DAR may lead to reduced potency, while an excessively high DAR can negatively impact pharmacokinetics and increase toxicity.[1]

The sulfo-SPDB (N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate) linker is a cleavable linker used in ADC development. It facilitates the conjugation of a drug to an antibody, typically through lysine (B10760008) residues. The key features of the sulfo-SPDB linker include:

-

Amine Reactivity : It contains an N-hydroxysuccinimide (NHS) ester that reacts with the primary amines of lysine residues on the antibody surface to form a stable amide bond.

-

Cleavable Disulfide Bond : It possesses a disulfide bond that is stable in systemic circulation but can be cleaved by reducing agents like glutathione (B108866), which are present at higher concentrations inside cells. This ensures targeted release of the payload.

-

Enhanced Hydrophilicity : The presence of a sulfonate group increases the water solubility of the linker, which can improve the biophysical properties of the resulting ADC and facilitate the conjugation process in aqueous buffers.

Theoretical vs. Experimental DAR: A Statistical Approach

For ADCs conjugated via lysine residues using linkers like sulfo-SPDB, the conjugation process is largely a random event, targeting the numerous solvent-accessible lysine residues on the antibody surface. Consequently, the "theoretical DAR" is not typically calculated from first principles or simple stoichiometry before the reaction. Instead, the final average DAR is an experimentally controlled and measured outcome.

However, the distribution of drug molecules across the antibody population can be theoretically described using statistical models. For lysine-linked ADCs, the distribution of drug loads (i.e., the proportion of antibodies with a DAR of 0, 1, 2, 3, etc.) often follows a Poisson distribution .[2][3][4] This statistical model provides a theoretical framework to understand the heterogeneity of the ADC product based on the experimentally determined average DAR.

The Poisson distribution establishes a relationship between the average DAR and the expected proportion of each drug-loaded species.[2][3] This implies that by controlling and measuring the average DAR, one can predict and control the overall distribution of the ADC population.[2][3]

Experimental Determination of DAR

The average DAR of a sulfo-SPDB conjugated ADC is determined experimentally using a variety of analytical techniques. The choice of method depends on the specific characteristics of the ADC and the required level of detail.

Overview of Analytical Methods

| Method | Principle | Information Provided |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, leading to longer retention times for species with higher DARs.[5][6][7] | Average DAR, drug load distribution, and heterogeneity of the ADC population. It is a non-denaturing technique.[5][6] |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the ADC under denaturing conditions after reduction of disulfide bonds. The number of conjugated drugs on each chain alters its retention time.[8][9][10] | Average DAR and the distribution of the drug load on the light and heavy chains.[9] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact or fragmented ADC. The mass difference between the unconjugated antibody and the various drug-loaded species allows for the determination of the DAR.[1] Deglycosylation is often performed to simplify the mass spectra.[1] | Precise mass measurements of each DAR species, average DAR, and drug load distribution. It can be used for intact, reduced, or fragmented ADCs.[1][11] |

| UV-Vis Spectrophotometry | Measures the absorbance of the ADC solution at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug). The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug, from which the average DAR is determined. | A simple and rapid estimation of the average DAR. It does not provide information on the drug load distribution. |

Experimental Protocols

General Workflow for ADC Preparation and Characterization

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a sulfo-SPDB linked ADC.

Protocol for Lysine Conjugation with Sulfo-SPDB

This protocol describes a general method for conjugating a sulfo-SPDB-activated drug to the lysine residues of a monoclonal antibody. The molar excess of the sulfo-SPDB-drug conjugate is a critical parameter that must be optimized to achieve the desired average DAR.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), pH 7.2-8.0.

-

sulfo-SPDB-drug conjugate.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation buffer: e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5.

-

Quenching solution: e.g., 1 M Tris-HCl, pH 8.0.

-

Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

-

-

Linker-Drug Preparation:

-

Dissolve the sulfo-SPDB-drug conjugate in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the sulfo-SPDB-drug stock solution to the mAb solution while gently stirring. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-16 hours.

-

-

Quenching:

-

Add a quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other reaction components using a suitable method such as SEC or tangential flow filtration (TFF).

-

The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.

-

Protocol for DAR Determination by HIC-UV

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR).

-

HPLC system with a UV detector.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).[12]

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[12]

Procedure:

-

Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different DAR species (DAR 0, DAR 1, DAR 2, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

-

Protocol for DAR Determination by RP-HPLC of Reduced ADC

Materials:

-

RP-HPLC column (e.g., PLRP-S).

-

HPLC system with a UV detector.

-

Reducing agent: Dithiothreitol (DTT).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to 1 mg/mL.

-

Add DTT to a final concentration of ~10 mM to reduce the interchain and linker disulfide bonds.

-

Incubate at 37°C for 30 minutes.

-

-

Chromatography:

-

Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

-

Inject the reduced ADC sample.

-

Separate the light and heavy chains using a gradient of increasing Mobile Phase B.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

Identify and integrate the peaks for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).

-

Calculate the weighted average DAR using the relative peak areas of the light and heavy chain species. The exact formula will depend on the antibody isotype and the number of interchain disulfide bonds. A general formula is: Average DAR = (Σ Moles of Drug on Light Chains + Σ Moles of Drug on Heavy Chains) / Total Moles of Antibody

-

Protocol for DAR Determination by LC-MS of Intact ADC

Materials:

-

LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).

-

Suitable column for intact protein analysis (e.g., reversed-phase or SEC).

-

Deglycosylating enzyme (e.g., PNGase F) (optional).

-

Mobile phases compatible with mass spectrometry.

Procedure:

-

Sample Preparation:

-

(Optional) For deglycosylation, incubate the ADC sample with PNGase F according to the manufacturer's protocol. This simplifies the resulting mass spectrum.[1]

-

Dilute the sample in a suitable buffer for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the sample onto the LC-MS system.

-

Separate the ADC species.

-

Acquire the mass spectra in the appropriate mass range for the intact ADC.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge masses of the different DAR species.

-

Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.

-

Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.

-

Intracellular Processing of Sulfo-SPDB ADCs

The efficacy of a sulfo-SPDB linked ADC relies on its targeted delivery and subsequent intracellular release of the cytotoxic payload. The following diagram illustrates the key steps in this process.

Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through endocytosis. It is then trafficked through the endosomal-lysosomal pathway. Within the reducing environment of the cell, particularly the cytosol which has a high concentration of glutathione, the disulfide bond in the sulfo-SPDB linker is cleaved.[13][14][15] This releases the cytotoxic payload, which can then bind to its intracellular target and induce cell death.

Conclusion

The drug-to-antibody ratio is a fundamental parameter in the design and development of effective and safe antibody-drug conjugates. For ADCs utilizing the sulfo-SPDB linker for conjugation to lysine residues, the DAR is not a fixed theoretical value but rather an average of a heterogeneous mixture. The distribution of this mixture can be effectively modeled using statistical methods like the Poisson distribution. Precise control over the conjugation process and accurate characterization using a suite of orthogonal analytical methods, including HIC, RP-HPLC, and LC-MS, are essential for producing ADCs with a desired and consistent DAR. A thorough understanding of both the statistical nature of the drug load and the detailed experimental procedures for its characterization is paramount for the successful development of sulfo-SPDB-based ADCs.

References

- 1. agilent.com [agilent.com]

- 2. Statistical modeling of the drug load distribution on trastuzumab emtansine (Kadcyla), a lysine-linked antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. agilent.com [agilent.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sulfo-SPDB Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butanoate) is a water-soluble, heterobifunctional crosslinker used to conjugate antibodies or other proteins to molecules containing a thiol group. This crosslinker is particularly valuable in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.[1][2][3] The sulfo-SPDB linker contains a sulfated N-hydroxysuccinimide (sulfo-NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues) on the antibody, and a pyridyldithio group that reacts with sulfhydryl (thiol) groups on the drug or another molecule.[] The resulting disulfide bond is cleavable under reducing conditions, such as those found inside a cell, allowing for the release of the payload.[] The inclusion of a sulfonate group enhances the water solubility of the linker, facilitating conjugation reactions in aqueous buffers.[][]

This document provides a detailed protocol for the conjugation of sulfo-SPDB to an antibody, purification of the resulting conjugate, and methods for its characterization.

Mechanism of Action

The conjugation process using sulfo-SPDB involves a two-step reaction:

-

Acylation of the Antibody: The sulfo-NHS ester end of the sulfo-SPDB crosslinker reacts with primary amine groups on the surface of the antibody, primarily from lysine residues. This reaction forms a stable amide bond and releases N-hydroxysulfosuccinimide.[] This reaction is most efficient at a slightly alkaline pH (7-9).[]

-

Thiol-Disulfide Exchange: The pyridyldithio group at the other end of the now antibody-linked SPDB reacts with a sulfhydryl group on the payload molecule (e.g., a cytotoxic drug). This reaction forms a new disulfide bond between the antibody and the payload, releasing pyridine-2-thione.

Data Presentation

The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of sulfo-SPDB to the antibody, the concentration of reactants, pH, and temperature. The following table summarizes typical starting conditions and expected outcomes for the conjugation of a standard IgG antibody. These values should be considered as a starting point for optimization.

| Parameter | Recommended Range/Value | Expected Outcome | Reference for Optimization |

| Molar Ratio (sulfo-SPDB:Antibody) | 5:1 to 20:1 | Higher ratios increase the degree of labeling (DOL), but may also increase aggregation. | [8] |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [9] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.0 - 8.5 | Maintains the nucleophilicity of primary amines for efficient reaction with the sulfo-NHS ester. | [][9][10] |

| Reaction Time | 1 - 2 hours | Sufficient time for the acylation reaction to proceed. | [10][11] |

| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein stability. | [10][11] |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | This is a critical quality attribute for ADCs, impacting both efficacy and safety. | [12] |

| Conjugate Recovery | > 80% | Dependent on the purification method used. | General lab practice |

Experimental Protocols

Materials and Equipment

-

Antibody (in a buffer free of primary amines, such as PBS)

-

Sulfo-SPDB crosslinker

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification System (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system)

-

Spectrophotometer (for concentration and DAR determination)

-

Centrifugal filters (for buffer exchange and concentration)

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sulfo-SPDB | ADC linker | CAS# 1193111-39-5 | InvivoChem [invivochem.com]

- 3. sulfo-SPDB, 1193111-39-5 | BroadPharm [broadpharm.com]

- 8. biotium.com [biotium.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. researchgate.net [researchgate.net]

- 12. EP3311846A1 - Methods for formulating antibody drug conjugate compositions - Google Patents [patents.google.com]

Application Notes and Protocols for Sulfo-SPDB Reaction with Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-SPDB (Succinimidyl-(4-(2-pyridyldithio)butyrate)) is a water-soluble, heterobifunctional crosslinker commonly utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its design allows for the covalent attachment of a thiol-containing molecule, such as a cytotoxic drug, to a primary amine-containing molecule, like an antibody. The key features of sulfo-SPDB include a sulfonated N-hydroxysuccinimide (NHS) ester, which provides aqueous solubility and reacts with primary amines, and a pyridyldithio group, which specifically reacts with free sulfhydryl (thiol) groups. The resulting disulfide bond is cleavable under reducing conditions, a desirable characteristic for the release of therapeutic payloads within the target cell's reductive environment.[][]

These application notes provide a detailed, step-by-step guide for the reaction of sulfo-SPDB with thiol-containing molecules, covering the reaction mechanism, experimental protocols, and relevant applications.

Reaction Mechanism

The reaction of sulfo-SPDB with a thiol-containing molecule proceeds in two stages. First, the NHS ester of sulfo-SPDB reacts with a primary amine on a protein or other molecule to form a stable amide bond. This step is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.0).

Following the purification of the amine-modified molecule, the pyridyldithio group reacts with a free thiol (sulfhydryl) group through a disulfide exchange reaction. This reaction results in the formation of a new disulfide bond between the two molecules and the release of pyridine-2-thione. The optimal pH for this reaction is typically between 7.0 and 7.5.

Caption: Reaction mechanism of sulfo-SPDB with a thiol-containing molecule.

Data Presentation

The efficiency of the sulfo-SPDB conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes typical reaction conditions and expected outcomes.

| Parameter | Recommended Range | Expected Outcome | Notes |

| Amine Reaction pH | 7.2 - 8.0 | High efficiency of NHS ester reaction with primary amines. | Buffers should be amine-free (e.g., PBS, HEPES). |

| Thiol Reaction pH | 7.0 - 7.5 | Optimal for disulfide exchange with minimal side reactions. | pH below 6.5 can significantly slow down the reaction. |

| Temperature | Room Temperature (20-25°C) | Sufficient for both reaction steps. | Lower temperatures (4°C) can be used to slow down the reaction and may require longer incubation times. |

| Molar Excess of Sulfo-SPDB (over amine-containing molecule) | 5-20 fold | Ensures efficient modification of the amine-containing molecule. | The optimal ratio should be determined empirically. |

| Molar Excess of Thiol-Molecule (over modified protein) | 1.5-5 fold | Drives the disulfide exchange reaction to completion. | A higher excess may be needed for sterically hindered thiols. |

| Reaction Time (Amine Modification) | 30 - 60 minutes | Generally sufficient for complete reaction. | |

| Reaction Time (Thiol Conjugation) | 1 - 2 hours | Typically allows for high conjugation efficiency. | Reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm. |

| Expected Conjugation Efficiency | > 80% | High yields are achievable with optimized conditions. | Efficiency can be assessed by techniques like HIC-HPLC or SDS-PAGE. |

Experimental Protocols

Materials

-

Sulfo-SPDB crosslinker

-

Amine-containing protein (e.g., antibody)

-

Thiol-containing molecule (e.g., reduced peptide, small molecule drug)

-

Reaction Buffer A: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 100 mM HEPES buffer, pH 7.5

-

Reaction Buffer B: PBS, pH 7.2-7.5, containing 1-10 mM EDTA

-

Reducing agent (if necessary, e.g., TCEP-HCl)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Protocol 1: Modification of an Amine-Containing Protein with Sulfo-SPDB

-

Prepare the Protein Solution: Dissolve the amine-containing protein in Reaction Buffer A to a final concentration of 1-10 mg/mL.

-

Prepare the Sulfo-SPDB Solution: Immediately before use, dissolve sulfo-SPDB in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Reaction: Add a 5 to 20-fold molar excess of the dissolved sulfo-SPDB to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.

-